molecular formula C10H23NO B7760661 2-Amino-2-butylhexanol

2-Amino-2-butylhexanol

Cat. No.: B7760661
M. Wt: 173.30 g/mol
InChI Key: RDEFHGRTIKHVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-butylhexanol: is an organic compound with the molecular formula C10H23NO . It is a derivative of hexanol, featuring an amino group and a butyl group attached to the second carbon atom of the hexanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-Amino-2-butylhexanol typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-2-butylhexanol can undergo oxidation reactions, typically yielding corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Primary, secondary, or tertiary amines.

    Substitution: Various substituted amines and alcohols.

Mechanism of Action

The mechanism of action of 2-Amino-2-butylhexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors and modulating their activity .

Comparison with Similar Compounds

  • 2-Amino-2-methylpropanol
  • 2-Amino-2-ethyl-1,3-propanediol
  • 2-Amino-2-methyl-1-propanol

Comparison: 2-Amino-2-butylhexanol is unique due to its longer carbon chain and the presence of both an amino group and a butyl group. This structure imparts distinct chemical properties, such as higher hydrophobicity and different reactivity patterns compared to its shorter-chain analogs .

Properties

IUPAC Name

2-amino-2-butylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-3-5-7-10(11,9-12)8-6-4-2/h12H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEFHGRTIKHVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405815
Record name 2-AMINO-2-BUTYLHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19792-52-0
Record name 2-AMINO-2-BUTYLHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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